molecular formula C23H29N3O6 B2917519 (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1235702-19-8

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2917519
CAS RN: 1235702-19-8
M. Wt: 443.5
InChI Key: KUFMKSWUHAFHJL-VOTSOKGWSA-N
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Description

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Reactivity : The synthesis of complex molecules like "(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea" often involves multi-step reactions, including Heck reactions, which are pivotal in constructing cyclic and acyclic structures. A study demonstrated the preparation of a compound with a similar backbone structure through a reaction involving acrylonitrile and parthenolide under Heck reaction conditions. This process elucidated the crystal structure and provided insights into the molecule's reactivity and orientation in its crystalline form (Penthala et al., 2014).

  • Conformational Studies : Conformational analysis of ureas derived from cyclic amines showcases the importance of the structural arrangement on the stability and reactivity of such compounds. Investigations into the preferred conformation of these molecules through spectroscopic methods, such as IR, Raman, and NMR, reveal the intrinsic properties that could influence their application in designing pharmacologically active compounds or material science applications (Iriepa et al., 1997).

Pharmacological Applications

  • Soluble Epoxide Hydrolase (sEH) Inhibition : The design of 1,3-disubstituted ureas with a piperidyl moiety, such as "this compound", has shown significant advancements in the development of inhibitors targeting the human and murine soluble epoxide hydrolase (sEH). These inhibitors are crucial for the development of therapeutic agents aimed at treating inflammatory and pain-related conditions, demonstrating a strong connection between chemical synthesis and therapeutic application. Enhanced pharmacokinetic properties and increased potency in vivo highlight the potential of these molecules in medicinal chemistry (Rose et al., 2010).

Material Science Applications

  • Polymerization and Molecular Devices : The synthesis of ureas with specific functional groups can lead to novel applications in material science, such as the development of multifunctional polymers or molecular devices. Studies on methacryloyl ureas carrying a hindered piperidine and a hydroxyl group, similar in complexity to the compound , have opened new pathways for synthesizing polymers with unique properties. These polymers find applications in coatings, adhesives, and potentially as components in molecular devices, demonstrating the versatility of urea derivatives in material science (Ling & Habicher, 2001).

properties

IUPAC Name

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)24-15-16-8-10-26(11-9-16)21(27)7-6-18-5-4-12-32-18/h4-7,12-14,16H,8-11,15H2,1-3H3,(H2,24,25,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFMKSWUHAFHJL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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